1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone
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Overview
Description
1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone is a heterocyclic organic compound that features a thiazole ring substituted with bromine and trifluoromethyl groups. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
1-(4-Bromo-2-(trifluoromethyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
1643140-09-3 |
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Molecular Formula |
C6H3BrF3NOS |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C6H3BrF3NOS/c1-2(12)3-4(7)11-5(13-3)6(8,9)10/h1H3 |
InChI Key |
AZMCAFPUYDMUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)C(F)(F)F)Br |
Origin of Product |
United States |
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